molecular formula C15H21N5O3 B5607271 5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione

5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione

Cat. No. B5607271
M. Wt: 319.36 g/mol
InChI Key: WMMHDMDOSYJHQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazolidine-2,4-dione derivatives are synthesized through different methods, including Knoevenagel condensation, catalytic hydrogenation, and three-component reactions involving aromatic aldehydes and piperidine. These methods enable the introduction of diverse substituents to the imidazolidine-2,4-dione core, modifying its physical and chemical properties for targeted applications (Pękala et al., 2005) (Bathula et al., 2016).

Molecular Structure Analysis

The structure of imidazolidine-2,4-dione derivatives is characterized through techniques like X-ray analysis, NMR, and IR spectroscopy. These techniques provide detailed insights into the molecular geometry, stereochemistry, and electronic configuration, which are crucial for understanding the interaction of these compounds with biological targets (Pękala et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including condensation, hydrogenation, and substitution, which allow for the synthesis of a wide range of derivatives with differing properties and potential applications. The reactivity of the imidazolidine-2,4-dione core is influenced by the nature and position of substituents, which can be tailored for specific chemical or biological activities (Prasad et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significantly affected by the substituents on the imidazolidine-2,4-dione ring. These properties are critical for the compound's biological availability and stability, influencing its pharmaceutical and chemical utility (Marinov et al., 2014).

Chemical Properties Analysis

Imidazolidine-2,4-dione derivatives exhibit a wide range of chemical behaviors depending on their structural modifications. They can act as bases or nucleophiles in chemical reactions, and their chemical stability and reactivity are essential for their pharmacological effects and chemical applications (Derkach et al., 2016).

properties

IUPAC Name

5-[2-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-2-19-8-5-16-13(19)10-3-6-20(7-4-10)12(21)9-11-14(22)18-15(23)17-11/h5,8,10-11H,2-4,6-7,9H2,1H3,(H2,17,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMHDMDOSYJHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCN(CC2)C(=O)CC3C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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